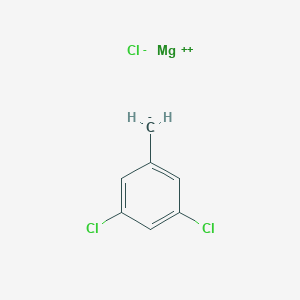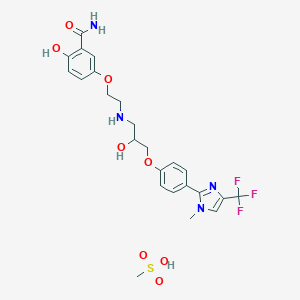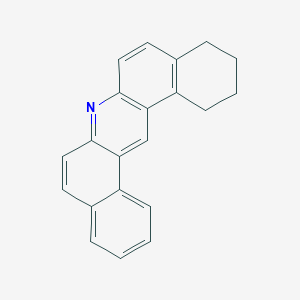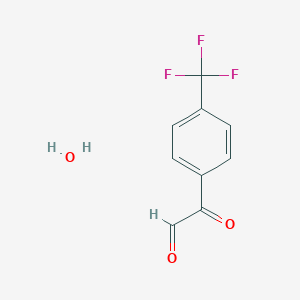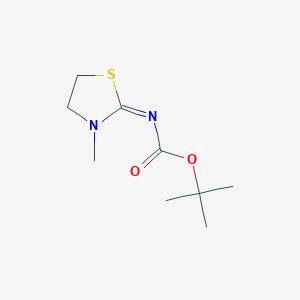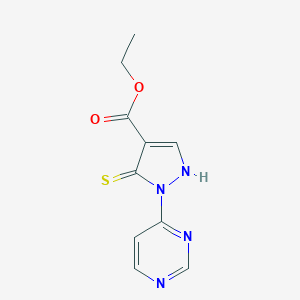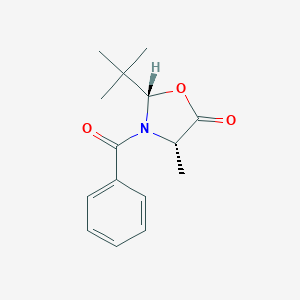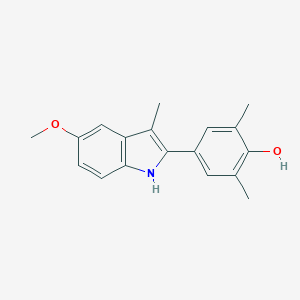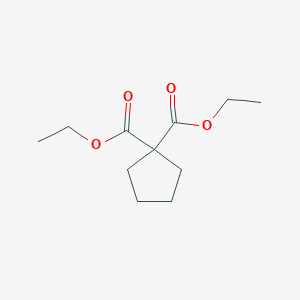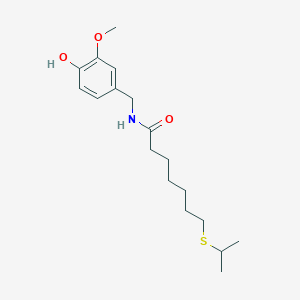
N-Vanillyl-7-isopropylthioheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Vanillyl-7-isopropylthioheptanamide, also known as capsaicin, is a natural compound found in chili peppers. It is widely used in scientific research due to its unique chemical structure and biological properties.
Mécanisme D'action
Capsaicin exerts its biological effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is predominantly expressed in sensory neurons. Capsaicin binds to the receptor and causes depolarization of the neuron, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide. This results in the desensitization of nociceptive neurons and the reduction of pain and inflammation.
Effets Biochimiques Et Physiologiques
Capsaicin has a wide range of biochemical and physiological effects, including pain relief, anti-inflammatory, anticancer, and neuroprotection. Capsaicin has been shown to reduce pain and inflammation by inhibiting the release of substance P and calcitonin gene-related peptide from nociceptive neurons. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Capsaicin has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Vanillyl-7-isopropylthioheptanamide in lab experiments include its wide range of biological effects, its availability, and its low toxicity. Capsaicin is readily available and can be easily synthesized, making it a cost-effective option for lab experiments. Additionally, it has low toxicity and is generally well-tolerated by animals and humans.
The limitations of using N-Vanillyl-7-isopropylthioheptanamide in lab experiments include its potential for off-target effects and its limited solubility. Capsaicin has been shown to have off-target effects on other TRP channels, which may complicate the interpretation of results. Additionally, it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-Vanillyl-7-isopropylthioheptanamide in scientific research. One direction is the development of novel N-Vanillyl-7-isopropylthioheptanamide analogs with improved selectivity and potency. Another direction is the investigation of the role of N-Vanillyl-7-isopropylthioheptanamide in the gut-brain axis and its potential for the treatment of gastrointestinal disorders. Additionally, the use of N-Vanillyl-7-isopropylthioheptanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases is an area of active research.
Conclusion
N-Vanillyl-7-isopropylthioheptanamide, also known as N-Vanillyl-7-isopropylthioheptanamide, is a natural compound found in chili peppers that has a wide range of biological effects. It is commonly used in scientific research due to its unique chemical structure and biological properties. Capsaicin has been shown to have pain-relieving, anti-inflammatory, anticancer, and neuroprotective effects. While it has advantages such as its availability and low toxicity, it also has limitations such as its potential for off-target effects and limited solubility. The future directions for the use of N-Vanillyl-7-isopropylthioheptanamide in scientific research include the development of novel analogs, investigation of the gut-brain axis, and the use of N-Vanillyl-7-isopropylthioheptanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-Vanillyl-7-isopropylthioheptanamide can be achieved through various methods, including extraction from chili peppers, chemical synthesis, and biosynthesis. The most common method is extraction from chili peppers, where N-Vanillyl-7-isopropylthioheptanamide is extracted using organic solvents. Chemical synthesis involves the reaction of vanillylamine with 7-isothiocyanatoheptane, while biosynthesis involves the use of microorganisms such as Streptomyces.
Applications De Recherche Scientifique
N-Vanillyl-7-isopropylthioheptanamide has a wide range of scientific research applications, including pain relief, anti-inflammatory, anticancer, and neuroprotection. Capsaicin is commonly used as a pain reliever due to its ability to desensitize nociceptive neurons. It is also used in the treatment of inflammatory conditions such as arthritis and psoriasis. Capsaicin has shown promising results in the treatment of various types of cancer, including prostate, breast, and lung cancer. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
101517-14-0 |
|---|---|
Nom du produit |
N-Vanillyl-7-isopropylthioheptanamide |
Formule moléculaire |
C18H29NO2S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-propan-2-ylsulfanylheptanamide |
InChI |
InChI=1S/C18H29NO3S/c1-14(2)23-11-7-5-4-6-8-18(21)19-13-15-9-10-16(20)17(12-15)22-3/h9-10,12,14,20H,4-8,11,13H2,1-3H3,(H,19,21) |
Clé InChI |
JTPULDVZNLHUHK-UHFFFAOYSA-N |
SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES canonique |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Synonymes |
N-VANILLYL-7-ISOPROPYLTHIOHEPTANAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



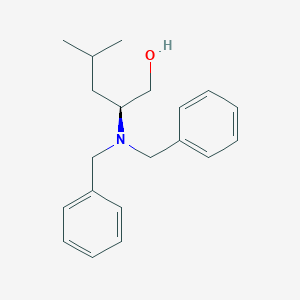
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
